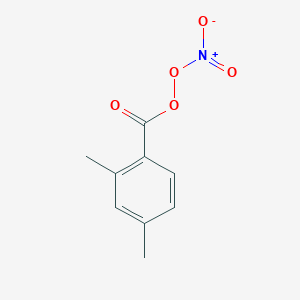
(2,4-Dimethylphenyl)(nitroperoxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)(nitroperoxy)methanone is an organic compound characterized by the presence of a dimethylphenyl group attached to a nitroperoxy methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(nitroperoxy)methanone typically involves the nitration of 2,4-dimethylphenylmethanone followed by the introduction of a peroxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent peroxidation step involves the reaction of the nitro compound with hydrogen peroxide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(nitroperoxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro and peroxy derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro and peroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
(2,4-Dimethylphenyl)(nitroperoxy)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(nitroperoxy)methanone involves its interaction with molecular targets through its nitro and peroxy groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage to cellular components, such as lipids, proteins, and DNA.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)methanone: Lacks the nitroperoxy group, making it less reactive in redox reactions.
(2,4-Dimethylphenyl)(nitro)methanone: Contains a nitro group but lacks the peroxy group, resulting in different chemical reactivity.
(2,4-Dimethylphenyl)(peroxy)methanone: Contains a peroxy group but lacks the nitro group, leading to different biological and chemical properties.
Uniqueness
(2,4-Dimethylphenyl)(nitroperoxy)methanone is unique due to the presence of both nitro and peroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and scientific research.
Properties
CAS No. |
62821-01-6 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
nitro 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C9H9NO5/c1-6-3-4-8(7(2)5-6)9(11)14-15-10(12)13/h3-5H,1-2H3 |
InChI Key |
DMXLDFKCAQABJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OO[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















